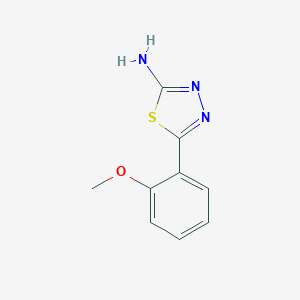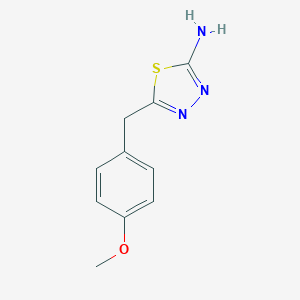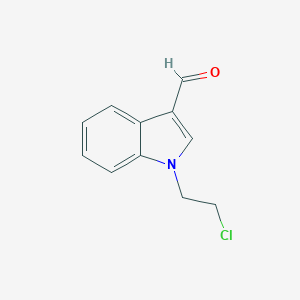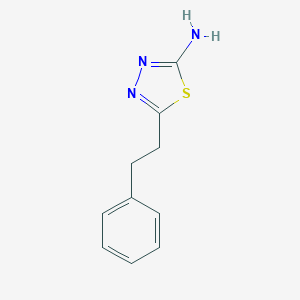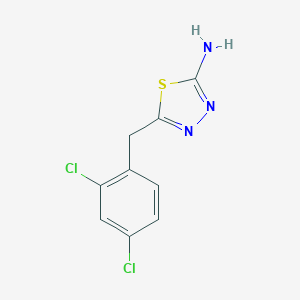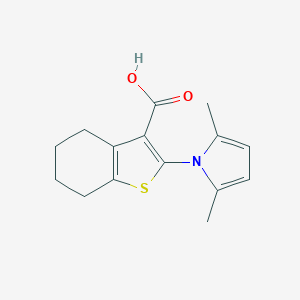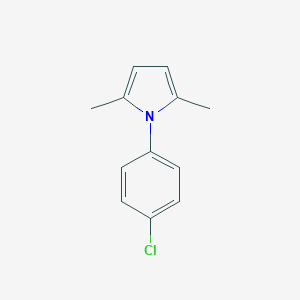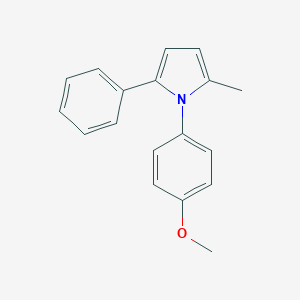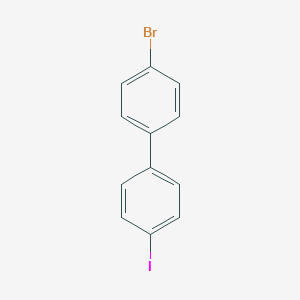
4-Bromo-4'-iodobiphenyl
説明
4-Bromo-4’-iodobiphenyl (CAS: 105946-82-5) is an organic compound with a chemical formula of C12H8BrI and a molecular weight of 359 . It is an intermediate widely used in organic luminescent materials . It can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds .
Synthesis Analysis
The synthesis of 4-Bromo-4’-iodobiphenyl involves the reaction of 4-bromo-biphenyl with iodine, periodic acid dihydrate, acetic acid, and sulfuric acid . The reaction is carried out under an argon atmosphere at 65-90°C for 6.5 hours . The yield of this reaction is approximately 93% .Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-iodobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .Chemical Reactions Analysis
4-Bromo-4’-iodobiphenyl is an intermediate that can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds . These compounds are important luminescent materials and hole transport materials .Physical And Chemical Properties Analysis
4-Bromo-4’-iodobiphenyl is a solid at room temperature . It has a melting point of 175.0 to 179.0 °C . The compound has a density of 1.250±0.06 g/cm3 .科学的研究の応用
Synthesis and Intermediates in Organic Chemistry
4-Bromo-4'-iodobiphenyl and its derivatives serve as crucial intermediates in organic synthesis, particularly in the production of liquid crystal materials and polycyclic aromatic hydrocarbons. For instance, 4-bromo-4'-hydroxybiphenyl is synthesized as a key intermediate for liquid crystal display (LCD) materials, highlighting its significance in the development of electronic display technologies (Ren Guo-du, 2001). Moreover, the compound's utility extends to facilitating the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions, demonstrating its versatility in constructing complex aromatic structures (M. Iwasaki et al., 2015).
Catalysis and Chemical Reactions
This compound derivatives are used in catalytic processes and chemical reactions. For example, they serve as recyclable organic trivalent iodine reagents in oxidative rearrangements and other transformations, showcasing their efficiency and sustainability in chemical synthesis (Atsushi Moroda & H. Togo, 2006). This ability to recycle the reagents represents a significant advancement towards greener chemistry practices.
Photopolymerization and Material Science
The study of 4-bromo-4'-hydroxybiphenyl on silver surfaces through low-temperature scanning tunneling microscopy combined with density functional theory calculations provides insight into the photopolymerization processes. These processes are essential for the development of nanotechnological applications, including the formation of covalently linked polyphenylene polymer chains, which are pivotal for advanced material science (Qian Shen et al., 2015).
Environmental and Ecotoxicological Studies
While the direct studies on this compound specifically might be limited in the context of environmental science, related brominated compounds have been the subject of environmental and ecotoxicological evaluations. Research on bromophenol derivatives, for instance, explores their potential as anticancer agents, indirectly hinting at the broader environmental impact and biological interactions of brominated aromatic compounds (Chuanlong Guo et al., 2018).
Safety and Hazards
特性
IUPAC Name |
1-bromo-4-(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOAJJWBCSUGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447855 | |
| Record name | 4-Bromo-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105946-82-5 | |
| Record name | 4-Bromo-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

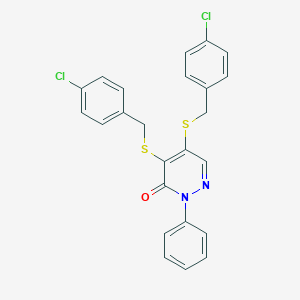
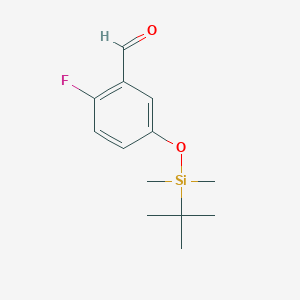
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)
